molecular formula C14H14N4O2 B12486889 2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one

2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12486889
M. Wt: 270.29 g/mol
InChI Key: XLUYVAFRYQXNCZ-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that contains both benzoxazole and pyrimidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of Benzoxazole Moiety: This can be achieved by cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Formation of Pyrimidine Moiety: The pyrimidine ring can be synthesized via condensation reactions involving appropriate aldehydes and amines.

    Coupling of Benzoxazole and Pyrimidine: The final step involves coupling the benzoxazole and pyrimidine moieties under suitable conditions, often using a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzoxazole moiety.

    Reduction: Reduction reactions could target the pyrimidine ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylamino)-6-methylpyrimidin-4(3H)-one
  • 2-(1,3-Benzoxazol-2-ylamino)-6-ethylpyrimidin-4(3H)-one

Uniqueness

The presence of the isopropyl group in 2-(1,3-benzoxazol-2-ylamino)-6-(propan-2-yl)pyrimidin-4(3H)-one may confer unique steric and electronic properties, potentially affecting its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-4-propan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C14H14N4O2/c1-8(2)10-7-12(19)17-13(15-10)18-14-16-9-5-3-4-6-11(9)20-14/h3-8H,1-2H3,(H2,15,16,17,18,19)

InChI Key

XLUYVAFRYQXNCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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